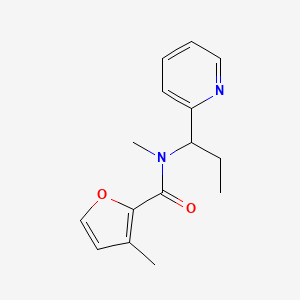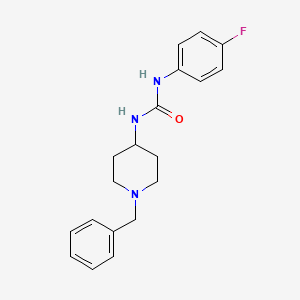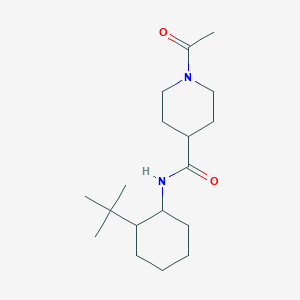
N,3-dimethyl-N-(1-pyridin-2-ylpropyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,3-dimethyl-N-(1-pyridin-2-ylpropyl)-2-furamide, also known as DPFP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPFP belongs to the class of furan-based compounds and is synthesized using a multi-step process.
Mécanisme D'action
N,3-dimethyl-N-(1-pyridin-2-ylpropyl)-2-furamide exerts its therapeutic effects by binding to and inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in gene expression by removing acetyl groups from histone proteins. By inhibiting HDAC activity, N,3-dimethyl-N-(1-pyridin-2-ylpropyl)-2-furamide can modulate gene expression and induce cell death in cancer cells.
Biochemical and Physiological Effects:
N,3-dimethyl-N-(1-pyridin-2-ylpropyl)-2-furamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, N,3-dimethyl-N-(1-pyridin-2-ylpropyl)-2-furamide has been shown to have anti-inflammatory and neuroprotective effects. It has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,3-dimethyl-N-(1-pyridin-2-ylpropyl)-2-furamide is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, N,3-dimethyl-N-(1-pyridin-2-ylpropyl)-2-furamide does not inhibit the activity of other enzymes, which can lead to unwanted side effects. However, N,3-dimethyl-N-(1-pyridin-2-ylpropyl)-2-furamide has limited solubility in water, which can make it difficult to use in certain lab experiments.
Orientations Futures
There are several future directions for N,3-dimethyl-N-(1-pyridin-2-ylpropyl)-2-furamide research. One area of interest is in the development of N,3-dimethyl-N-(1-pyridin-2-ylpropyl)-2-furamide derivatives with improved solubility and pharmacokinetic properties. Another area of research is in the identification of biomarkers that can predict the response to N,3-dimethyl-N-(1-pyridin-2-ylpropyl)-2-furamide treatment in cancer patients. Finally, there is ongoing research into the use of N,3-dimethyl-N-(1-pyridin-2-ylpropyl)-2-furamide in combination with other cancer therapies to improve treatment outcomes.
Méthodes De Synthèse
N,3-dimethyl-N-(1-pyridin-2-ylpropyl)-2-furamide is synthesized using a multi-step process that involves the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride. The resulting product is then reacted with 2-amino-1-propylpyridine to form 2-(2-pyridyl)-N-propylfuran-2-carboxamide. This intermediate product is then reacted with dimethyl sulfate to form N,3-dimethyl-N-(1-pyridin-2-ylpropyl)-2-furamide.
Applications De Recherche Scientifique
N,3-dimethyl-N-(1-pyridin-2-ylpropyl)-2-furamide has been studied extensively for its potential therapeutic applications in the treatment of various diseases. One of the most promising areas of research is in the field of cancer treatment. N,3-dimethyl-N-(1-pyridin-2-ylpropyl)-2-furamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the migration and invasion of cancer cells.
Propriétés
IUPAC Name |
N,3-dimethyl-N-(1-pyridin-2-ylpropyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-4-13(12-7-5-6-9-16-12)17(3)15(18)14-11(2)8-10-19-14/h5-10,13H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQJFPUJGYACOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=N1)N(C)C(=O)C2=C(C=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5442600.png)

![ethyl 3-[4-amino-2-(benzylthio)-1,3-thiazol-5-yl]-3-oxopropanoate](/img/structure/B5442619.png)
![1-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-4-methylpiperidine](/img/structure/B5442627.png)
![N~2~-[3-(4-methoxyphenyl)propanoyl]-N~1~,N~1~-dimethylalaninamide](/img/structure/B5442642.png)
![3-(4-chlorophenyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5442650.png)
![4-[(4-methylpyrimidin-2-yl)amino]-1-(3-phenylpropyl)pyrrolidin-2-one](/img/structure/B5442660.png)
![methyl 4-chloro-3-({[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5442664.png)
![3-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}benzoic acid](/img/structure/B5442672.png)


![N-(2,6-dimethylphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5442701.png)
![5-[(3-acetylphenoxy)methyl]-N-(2-hydroxypropyl)-1H-pyrazole-3-carboxamide](/img/structure/B5442709.png)
![N-{2-methyl-5-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide](/img/structure/B5442710.png)